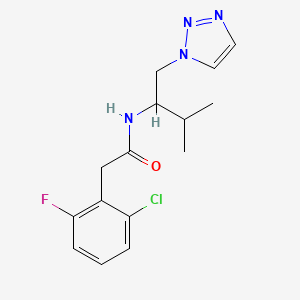

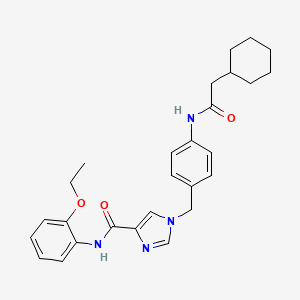

2-(2-氯-6-氟苯基)-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been studied for their potential as thrombin inhibitors. Thrombin is an enzyme that plays a crucial role in blood coagulation, and its inhibition is a key target for anticoagulant drugs. The specific compound mentioned, 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, is not directly described in the provided papers, but the general class of compounds has been shown to have significant potency against thrombin, with inhibitory constants (Ki) ranging from 0.9 to 33.9 nM .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized using POCl3 in acetate, which suggests a possible route for the synthesis of the compound might involve a similar acylation reaction . The specific details of the synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide are not provided, but it can be inferred that careful selection of substituents and reaction conditions would be crucial to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be determined using various spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using these methods, revealing a monoclinic space group with specific geometric parameters . While the exact structure of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is not detailed, similar analytical techniques could be employed to determine its molecular conformation and crystallography.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can vary depending on the substituents attached to the phenyl ring and the acetamide nitrogen. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity. For instance, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which could influence its reactivity in further chemical transformations . The specific reactivity of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide would need to be studied in the context of its unique structural features.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For example, intermolecular hydrogen bonding can affect the melting point and solubility of the compound. In the case of 2-Chloro-N-(3-methylphenyl)acetamide, dual intermolecular N—H⋯O hydrogen bonds link the molecules, which could be indicative of its physical properties . The specific physical and chemical properties of 2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide, such as solubility, melting point, and stability, would need to be determined experimentally.

科学研究应用

氯乙酰胺类除草剂的比较代谢

Coleman、Linderman、Hodgson 和 Rose (2000) 的研究探讨了氯乙酰胺类除草剂(如 acetochlor 和 metolachlor)在人和小鼠肝微粒体中的代谢。尽管与所要求的特定化学结构没有直接关系,但这项研究突出了氯乙酰胺类除草剂的更广泛类别及其代谢途径,这可能与所讨论化合物的代谢具有相似之处。这些除草剂在大鼠中的致癌潜力与导致 DNA 反应性产物的复杂代谢激活途径有关。该研究提供了对相关化合物代谢的见解,可能阐明了类似氯乙酰胺基化学品的科学研究应用 (Coleman 等人,2000)。

光谱和量子力学研究

Mary、Yalcin、Resmi、Thomas、Önkol、Kasap 和 Yildiz (2020) 对生物活性苯并噻唑啉酮乙酰胺类似物进行了全面研究,重点关注其光谱性质、量子力学研究、配体-蛋白质相互作用和光伏效率建模。这项研究对于理解乙酰胺类似物在科学研究中的多方面应用尤为重要,从它们在染料敏化太阳能电池 (DSSC) 中的潜力到它们与生物靶标(如环氧合酶 1 (COX1))的相互作用。该研究展示了乙酰胺衍生物在生物和材料科学领域广泛的实用性 (Mary 等人,2020)。

新型乙酰胺的抗炎活性

Sunder 和 Maleraju (2013) 合成了新型 N-(3-氯-4-氟苯基) 乙酰胺衍生物并测试了其抗炎活性。他们的研究有助于理解乙酰胺衍生物的治疗潜力,表明该化合物在开发抗炎剂中的适用性。本研究强调了乙酰胺衍生物的医学研究应用,展示了它们在为炎症相关疾病创造新疗法方面的潜力 (Sunder 和 Maleraju,2013)。

凝血酶抑制活性

Lee、Kreutter、Pan、Crysler、Spurlino、Player、Tomczuk 和 Lu (2007) 探讨了 2-(2-氯-6-氟苯基)乙酰胺的凝血酶抑制活性,揭示了该化合物在调节凝血酶(凝血过程中的关键酶)方面的巨大潜力。这项研究突出了该化合物在治疗应用中的重要性,尤其是在开发抗凝血药物方面。该研究提供了一个清晰的例子,说明如何在药物研究中使用特定的乙酰胺衍生物来解决与血凝块相关的疾病 (Lee 等人,2007)。

属性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFN4O/c1-10(2)14(9-21-7-6-18-20-21)19-15(22)8-11-12(16)4-3-5-13(11)17/h3-7,10,14H,8-9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZXNLJYLCDITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2519614.png)